molecular formula C7H5ClFNO B15200823 4-Amino-3-fluorobenzoyl chloride

4-Amino-3-fluorobenzoyl chloride

Cat. No.: B15200823
M. Wt: 173.57 g/mol
InChI Key: SVCBSKNMVGPZGV-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

4-Amino-3-fluorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate as a catalyst . This method is efficient and allows for the recovery and reuse of the catalyst without loss of activity. Additionally, the use of ionic liquids and microwave heating can enhance the reaction efficiency .

Chemical Reactions Analysis

4-Amino-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride (AlCl3), iron(III) chloride (FeCl3), and titanium tetrachloride (TiCl4) as catalysts for acylation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is utilized in various synthetic processes to introduce the benzoyl group into different substrates .

Comparison with Similar Compounds

4-Amino-3-fluorobenzoyl chloride can be compared with other similar compounds, such as:

The presence of both the amino group and the fluorine atom in this compound makes it unique and provides specific reactivity and properties that are not observed in the other similar compounds.

Properties

IUPAC Name

4-amino-3-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCBSKNMVGPZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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